Lipophilicity (XLogP3) Comparison: Chlorinated Target vs. Des-Chloro Analog
The target compound exhibits a computed XLogP3 of 3.0, which is 0.7 log units higher than the structurally closest des-chloro analog, ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate (CAS 883010-89-7, XLogP3 = 2.3) [1][2]. This increased lipophilicity is directly attributable to the 3-chloro substituent and can translate into improved membrane permeability in cellular assays.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate (CAS 883010-89-7): XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.7 log units (30% higher for target) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 0.7 log unit increase in lipophilicity can significantly affect passive membrane diffusion and tissue distribution, making the target compound a more suitable choice for cell-based assays or in vivo probe design where permeability is a limiting factor.
- [1] PubChem CID 2727159. Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/287979-04-8 View Source
- [2] PubChem CID 590338. Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/883010-89-7 View Source
